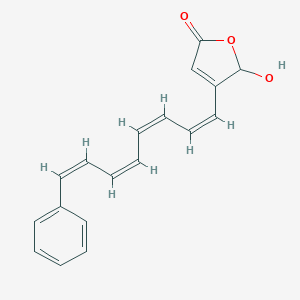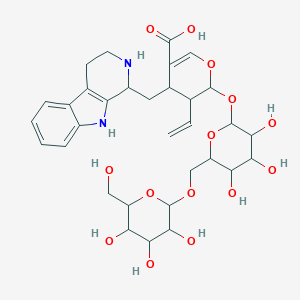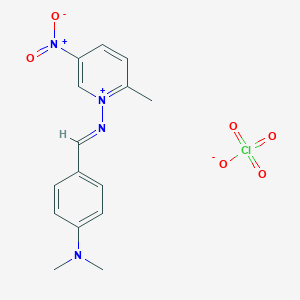![molecular formula C19H20N2O2 B233848 N-[2-(4-tert-butylphenyl)-1,3-benzoxazol-6-yl]acetamide](/img/structure/B233848.png)
N-[2-(4-tert-butylphenyl)-1,3-benzoxazol-6-yl]acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-[2-(4-tert-butylphenyl)-1,3-benzoxazol-6-yl]acetamide, also known as BTA-1, is a fluorescent compound that has been widely used in scientific research. It belongs to the class of benzoxazole derivatives and has shown potential in various applications, including bioimaging, biosensing, and drug discovery.
作用機序
The mechanism of action of N-[2-(4-tert-butylphenyl)-1,3-benzoxazol-6-yl]acetamide is not fully understood. It is believed that N-[2-(4-tert-butylphenyl)-1,3-benzoxazol-6-yl]acetamide binds to certain proteins, such as tubulin and actin, and alters their conformation, leading to changes in their activity. N-[2-(4-tert-butylphenyl)-1,3-benzoxazol-6-yl]acetamide has also been shown to induce apoptosis in cancer cells, although the exact mechanism of this effect is not clear.
Biochemical and Physiological Effects
N-[2-(4-tert-butylphenyl)-1,3-benzoxazol-6-yl]acetamide has been shown to have several biochemical and physiological effects. It has been shown to inhibit the growth of cancer cells, as well as to induce apoptosis in these cells. N-[2-(4-tert-butylphenyl)-1,3-benzoxazol-6-yl]acetamide has also been shown to affect the cytoskeleton of cells, leading to changes in cell shape and motility. In addition, N-[2-(4-tert-butylphenyl)-1,3-benzoxazol-6-yl]acetamide has been shown to affect the mitochondrial membrane potential, which could have implications for cellular metabolism.
実験室実験の利点と制限
One advantage of using N-[2-(4-tert-butylphenyl)-1,3-benzoxazol-6-yl]acetamide in lab experiments is its fluorescent properties, which allow for easy detection and imaging. N-[2-(4-tert-butylphenyl)-1,3-benzoxazol-6-yl]acetamide is also relatively easy to synthesize and has a high yield. However, one limitation of using N-[2-(4-tert-butylphenyl)-1,3-benzoxazol-6-yl]acetamide is its potential toxicity, particularly at high concentrations. In addition, N-[2-(4-tert-butylphenyl)-1,3-benzoxazol-6-yl]acetamide may not be suitable for all applications, as its mechanism of action is not fully understood.
将来の方向性
For the use of N-[2-(4-tert-butylphenyl)-1,3-benzoxazol-6-yl]acetamide include the development of new cancer therapies, biosensors, and further research to fully understand its mechanism of action and potential toxicity.
合成法
N-[2-(4-tert-butylphenyl)-1,3-benzoxazol-6-yl]acetamide can be synthesized through a two-step process. The first step involves the condensation of 4-tert-butylphenylamine with salicylaldehyde to form 2-(4-tert-butylphenyl)-1,3-benzoxazole. The second step involves the acetylation of the benzoxazole with acetic anhydride to form N-[2-(4-tert-butylphenyl)-1,3-benzoxazol-6-yl]acetamide. The overall yield of this process is around 60%.
科学的研究の応用
N-[2-(4-tert-butylphenyl)-1,3-benzoxazol-6-yl]acetamide has been extensively used in scientific research, particularly in the field of bioimaging. It has been used as a fluorescent probe to image the mitochondria in live cells, as well as to detect amyloid fibrils in Alzheimer's disease. N-[2-(4-tert-butylphenyl)-1,3-benzoxazol-6-yl]acetamide has also been used in biosensing applications, such as the detection of metal ions and the monitoring of enzyme activity. In addition, N-[2-(4-tert-butylphenyl)-1,3-benzoxazol-6-yl]acetamide has shown potential as a drug discovery tool, as it can bind to certain proteins and inhibit their activity.
特性
製品名 |
N-[2-(4-tert-butylphenyl)-1,3-benzoxazol-6-yl]acetamide |
|---|---|
分子式 |
C19H20N2O2 |
分子量 |
308.4 g/mol |
IUPAC名 |
N-[2-(4-tert-butylphenyl)-1,3-benzoxazol-6-yl]acetamide |
InChI |
InChI=1S/C19H20N2O2/c1-12(22)20-15-9-10-16-17(11-15)23-18(21-16)13-5-7-14(8-6-13)19(2,3)4/h5-11H,1-4H3,(H,20,22) |
InChIキー |
DGULHLUZGJJQBT-UHFFFAOYSA-N |
SMILES |
CC(=O)NC1=CC2=C(C=C1)N=C(O2)C3=CC=C(C=C3)C(C)(C)C |
正規SMILES |
CC(=O)NC1=CC2=C(C=C1)N=C(O2)C3=CC=C(C=C3)C(C)(C)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![methyl 9-[(2S,3S,4S,5R,6R)-3,5-dihydroxy-6-(hydroxymethyl)-4-[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl]oxynonanoate](/img/structure/B233800.png)


![(4S)-2,2-difluoro-N,6-dimethyl-4-[[(2S)-3-methyl-1-[[(2S)-3-methyl-2-(3-methylbutanoylamino)butanoyl]amino]-1-oxobutan-2-yl]amino]-3-oxoheptanamide](/img/structure/B233814.png)



![2-[1-(4-Methylbenzoyl)piperidin-4-yl]-1,3-benzoxazole](/img/structure/B233862.png)
![N-[5-(5-ethyl-1,3-benzoxazol-2-yl)-2-methylphenyl]acetamide](/img/structure/B233896.png)

![N-[2-methyl-5-(6-methyl-1,3-benzoxazol-2-yl)phenyl]acetamide](/img/structure/B233902.png)
![N-[5-(1,3-benzoxazol-2-yl)-2-chlorophenyl]-2,2-dimethylpropanamide](/img/structure/B233909.png)
![2,3-Dihydro-1,4-benzodioxin-3-ylmethyl 2-[4-hydroxy-3,5-bis(pyrrolidin-1-ylmethyl)phenyl]acetate](/img/structure/B233916.png)